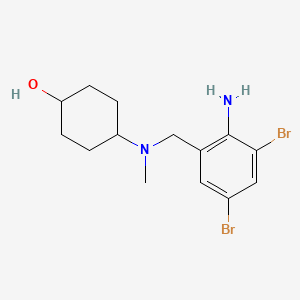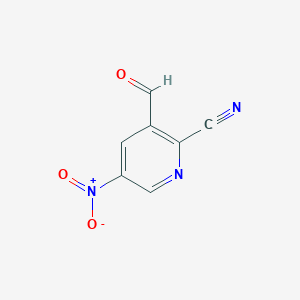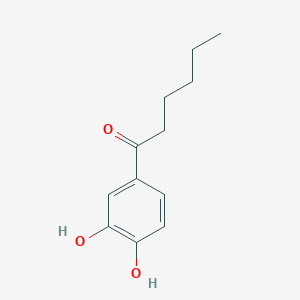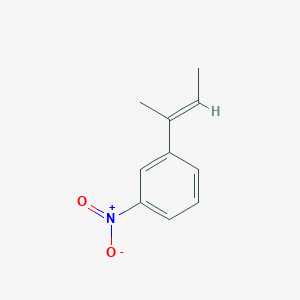
Benzene, 1-(1-methyl-1-propen-1-yl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is an organic compound with a molecular formula of C10H11NO2 It is a derivative of benzene, where a nitro group is attached to the benzene ring along with a 1-methyl-1-propen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- typically involves the nitration of 1-(1-methyl-1-propen-1-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature is usually maintained below 50°C to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- can be achieved through continuous flow nitration processes. This method allows for better control of reaction parameters and improved safety. The reactants are fed into a reactor where the nitration occurs, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic and nucleophilic reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-(1-methyl-1-propen-1-yl)-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Benzene,1-(1-methyl-1-propen-1-yl)-2-nitro-: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Benzene,1-(1-methyl-1-propen-1-yl)-4-nitro-: Another positional isomer with distinct properties.
Uniqueness
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both the nitro and 1-methyl-1-propen-1-yl groups provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-[(E)-but-2-en-2-yl]-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h3-7H,1-2H3/b8-3+ |
InChI Key |
GQOURXOAWXXXLC-FPYGCLRLSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC=C(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


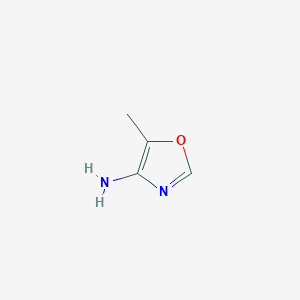
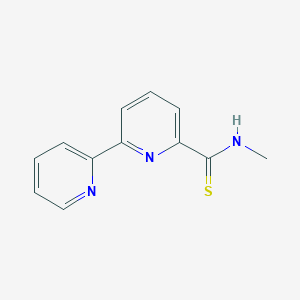
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
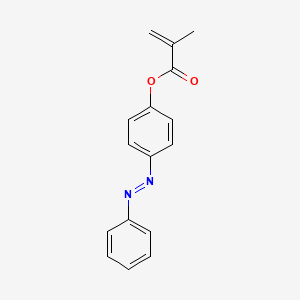
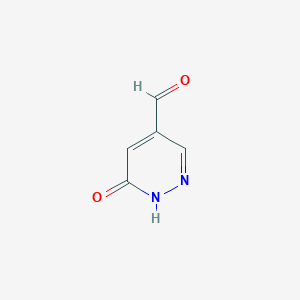
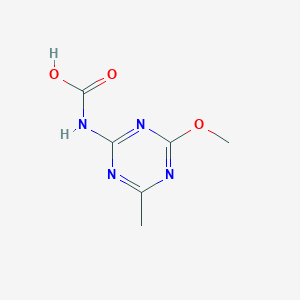

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

